molecular formula C9H16O2 B12647541 Heptene, 1,1-dimethoxy- CAS No. 72928-59-7

Heptene, 1,1-dimethoxy-

Cat. No.: B12647541
CAS No.: 72928-59-7
M. Wt: 156.22 g/mol
InChI Key: HENLVMSJPQNNOB-UHFFFAOYSA-N
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Description

Heptene, 1,1-dimethoxy- is an organic compound with the molecular formula C9H20O2. . This compound is a derivative of heptane, where two methoxy groups are attached to the first carbon atom. It is commonly used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptene, 1,1-dimethoxy- can be synthesized through the acetalization of heptanal with methanol in the presence of an acid catalyst. The reaction typically involves mixing heptanal with methanol and adding a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. The mixture is then heated under reflux conditions to facilitate the formation of the acetal .

Industrial Production Methods

In industrial settings, the production of heptene, 1,1-dimethoxy- follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and precise temperature control to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Heptene, 1,1-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form heptanoic acid or other oxidized derivatives.

    Reduction: The compound can be reduced to form heptane or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (e.g., sodium bromide) or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Heptanoic acid, heptanal.

    Reduction: Heptane.

    Substitution: Various substituted heptanes depending on the nucleophile used.

Scientific Research Applications

Heptene, 1,1-dimethoxy- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: It can be used as a solvent or intermediate in the synthesis of biologically active compounds.

    Medicine: The compound is explored for its potential use in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of heptene, 1,1-dimethoxy- involves its ability to act as an acetal, protecting carbonyl groups during chemical reactions The methoxy groups provide stability to the molecule, preventing unwanted side reactions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptene, 1,1-dimethoxy- is unique due to its acetal structure, which provides stability and reactivity in various chemical reactions. The presence of methoxy groups makes it distinct from other similar compounds like heptane, 1,1-diethoxy-, which has ethoxy groups instead.

Properties

CAS No.

72928-59-7

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4,4-dimethoxycycloheptene

InChI

InChI=1S/C9H16O2/c1-10-9(11-2)7-5-3-4-6-8-9/h3,5H,4,6-8H2,1-2H3

InChI Key

HENLVMSJPQNNOB-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCC=CC1)OC

Origin of Product

United States

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